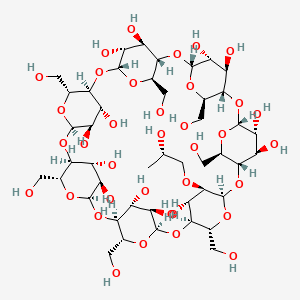
2-磺酰胺基苯甲酸乙酯
描述
Ethyl 2-sulfamoylbenzoate, also known as Ethyl 2-sulfamoylbenzoate, is a useful research compound. Its molecular formula is C9H11NO4S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-sulfamoylbenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-sulfamoylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-sulfamoylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农业: 除草剂合成
2-磺酰胺基苯甲酸乙酯作为除草剂合成中的中间体,特别是氯嘧磺隆乙酯 。这种除草剂广泛用于除草,突出了该化合物在农业化学中的重要性。
医药: 药物开发
虽然2-磺酰胺基苯甲酸乙酯在医药中的具体应用尚未得到广泛记录,但其作为医药合成中间体的作用可能是至关重要的。 它可能有助于开发针对磺胺类药物相关通路或受体的药物 .
环境科学: 污染分析
在环境科学中,2-磺酰胺基苯甲酸乙酯可用于土壤和水污染分析,因为它可能与各种环境污染物相互作用 .
生物化学: 酶学研究
该化合物可用于生物化学研究,研究酶-底物相互作用,尤其是涉及磺胺类的相互作用。 它有助于理解代谢途径和酶机制 .
材料科学: 化学合成
2-磺酰胺基苯甲酸乙酯在材料科学中的作用主要在于其作为合成更复杂化学结构的前体,这些结构可用于创建新材料或涂层 .
工业流程: 中间体化合物
安全和危害
Ethyl 2-sulfamoylbenzoate is classified as an eye irritant (Category 2) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of eye contact, rinse cautiously with water for several minutes .
作用机制
Target of Action
Ethyl 2-sulfamoylbenzoate is a chemical compound with the molecular formula C9H11NO4S The primary targets of this compound are not explicitly mentioned in the available resources
Biochemical Pathways
Ethyl 2-sulfamoylbenzoate is known to be an intermediate in the synthesis of Chlorimuron-ethyl-d5 , a herbicide used in weed control.
生化分析
Biochemical Properties
Ethyl 2-sulfamoylbenzoate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of herbicides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of Chlorimuron-ethyl, a herbicide used for weed control . The interaction of Ethyl 2-sulfamoylbenzoate with enzymes and proteins is crucial for its role in biochemical reactions. These interactions often involve binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity.
Cellular Effects
Ethyl 2-sulfamoylbenzoate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of herbicides can lead to the inhibition of specific enzymes in plant cells, thereby affecting their growth and development . Additionally, Ethyl 2-sulfamoylbenzoate may impact cellular metabolism by altering the flux of metabolites through various metabolic pathways.
Molecular Mechanism
The molecular mechanism of Ethyl 2-sulfamoylbenzoate involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes, leading to either inhibition or activation of enzymatic activity. For instance, in the synthesis of Chlorimuron-ethyl, Ethyl 2-sulfamoylbenzoate acts as a precursor that undergoes enzymatic transformations . These transformations involve changes in gene expression and modulation of enzyme activity, ultimately leading to the desired biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-sulfamoylbenzoate can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-sulfamoylbenzoate is stable when stored at room temperature in a sealed, dry environment
Dosage Effects in Animal Models
The effects of Ethyl 2-sulfamoylbenzoate vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while at high doses, it could lead to toxic or adverse effects. For instance, studies on the dosage effects of similar compounds have shown threshold effects, where a certain dosage level leads to significant biochemical changes . Understanding the dosage effects of Ethyl 2-sulfamoylbenzoate is crucial for its safe and effective use in various applications.
Metabolic Pathways
Ethyl 2-sulfamoylbenzoate is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels. For example, its role in the synthesis of herbicides involves multiple enzymatic steps, each contributing to the overall metabolic pathway . The regulation of these pathways ensures that the compound is efficiently utilized and metabolized within the cell.
Transport and Distribution
The transport and distribution of Ethyl 2-sulfamoylbenzoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, the compound may be transported across cell membranes by specific transporters, ensuring its availability for biochemical reactions . Understanding the transport and distribution mechanisms is essential for optimizing its use in various applications.
Subcellular Localization
Ethyl 2-sulfamoylbenzoate exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . The subcellular localization of Ethyl 2-sulfamoylbenzoate is crucial for its role in various biochemical processes.
属性
IUPAC Name |
ethyl 2-sulfamoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-2-14-9(11)7-5-3-4-6-8(7)15(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFKZTWSLPKROH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80886369 | |
| Record name | Benzoic acid, 2-(aminosulfonyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80886369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzoic acid, 2-(aminosulfonyl)-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
59777-72-9 | |
| Record name | Ethyl 2-(aminosulfonyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59777-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(aminosulfonyl)-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-(aminosulfonyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80886369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-(aminosulfonyl)-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4',4',6'-trimethyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B1228605.png)






![3-Azido-4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B1228616.png)






